molecular formula C7H3Cl2NOS B1317157 4,7-Dichlorobenzo[d]thiazol-2(3H)-one CAS No. 87553-89-7

4,7-Dichlorobenzo[d]thiazol-2(3H)-one

Cat. No. B1317157
CAS RN: 87553-89-7
M. Wt: 220.07 g/mol
InChI Key: PYKCTNSTIFWLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dichlorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H3Cl2NOS . It is used in research and has various applications in the field of chemistry .


Synthesis Analysis

The synthesis of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one involves the use of sulfuric acid and ammonium bromide at a temperature of 100°C for approximately 0.83 hours . The reaction mixture is then cooled to room temperature and poured onto ice water, forming a white precipitate .


Molecular Structure Analysis

The molecular structure of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one consists of 12 heavy atoms, 9 of which are aromatic . The compound has no rotatable bonds and has one hydrogen bond acceptor and one hydrogen bond donor .


Physical And Chemical Properties Analysis

4,7-Dichlorobenzo[d]thiazol-2(3H)-one has a molecular weight of 219.09 . It has a high gastrointestinal absorption and is BBB permeant . The compound is soluble, with a solubility of 0.0327 mg/ml .

Scientific Research Applications

4,7-Dichlorobenzo[d]thiazol-2(3H)-one: A Comprehensive Analysis of Scientific Research Applications:

Antimicrobial Activity

This compound has been utilized in the design and synthesis of novel series of substituted benzothiazoles with antimicrobial properties. The structural elucidation through NMR, IR, and Mass spectral data supports their potential mode of action against microbial threats .

Anticancer Properties

Derivatives of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one have shown promise in anticancer activity. Specifically, benzothiazole bearing 1,2,3-triazole derivatives have been tested against various human cancer cell lines, indicating a potential application in cancer therapeutics .

Cell Migration Inhibition

The compound’s derivatives have been evaluated for their ability to impede cell migration. This is crucial in the study of metastasis and the development of anti-metastatic agents in cancer treatment .

Pro-apoptotic Effects

Research has demonstrated that certain derivatives can exhibit pro-apoptotic effects, which are essential for inducing programmed cell death in cancer cells, thereby providing a pathway for cancer treatment .

Cell Cycle Arrest

The ability to induce cell cycle arrest is another significant application. This can halt the proliferation of cancer cells, providing a strategic point of intervention in cancer therapy .

Safety And Hazards

The compound is classified as a warning signal word . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,7-dichloro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKCTNSTIFWLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=O)S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530851
Record name 4,7-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dichlorobenzo[d]thiazol-2(3H)-one

CAS RN

87553-89-7
Record name 4,7-Dichloro-1,3-benzothiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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